ALDH3A1 Inhibitory Potency: 4-(Thien-2-ylmethyl)benzaldehyde vs. 4-(Diethylamino)benzaldehyde (DEAB)
4-(Thien-2-ylmethyl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.10 × 10³ nM (2.1 μM), as determined by spectrophotometric analysis of benzaldehyde oxidation following a 1-minute pre-incubation [1]. In contrast, the widely used ALDH pan-inhibitor 4-(diethylamino)benzaldehyde (DEAB) exhibits an IC₅₀ >200 μM (200,000 nM) against the same isoform [2]. This represents an approximately 95-fold enhancement in potency.
| Evidence Dimension | ALDH3A1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2.1 μM (2,100 nM) |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (DEAB) >200 μM |
| Quantified Difference | ≥95-fold more potent than DEAB |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min pre-incubation, spectrophotometric analysis |
Why This Matters
This compound offers substantially higher ALDH3A1 inhibitory potency than the standard pan-inhibitor DEAB, making it a more sensitive and potentially isoform-selective tool for probing aldehyde dehydrogenase roles in cancer metabolism and detoxification pathways.
- [1] BindingDB. BDBM50447072: 4-(Thien-2-ylmethyl)benzaldehyde ALDH3A1 inhibition data. Entry 50043840. View Source
- [2] Ibrahim AIM, Batlle E, Sneha S, et al. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. J Med Chem. 2022;65(5):4037-4053. View Source
